molecular formula C9H10BrN B3278620 4-bromo-N-cyclopropylaniline CAS No. 680983-45-3

4-bromo-N-cyclopropylaniline

Cat. No.: B3278620
CAS No.: 680983-45-3
M. Wt: 212.09 g/mol
InChI Key: ZLKSFXIYHJMEAD-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclopropylaniline (CAS 680983-45-3) is an aromatic amine with the molecular formula C₉H₁₀BrN and a molecular weight of 212.09 g/mol . This compound serves as a versatile synthetic intermediate and building block in organic and medicinal chemistry. Its structure, featuring both a bromo substituent and an N-cyclopropyl amino group, makes it valuable for constructing complex molecules, particularly those containing a cyclopropylamine core . This chemical has significant research value in the development of novel therapeutic agents. It is a key precursor in the synthesis of cyclopropylamine-based compounds that function as inhibitors of Lysine-Specific Histone Demethylase 1 (LSD1) . LSD1 is an epigenetic enzyme that is overexpressed in several cancers, including acute myeloid leukemia (AML) and small-cell lung cancer, making it a promising target for anticancer drug discovery . Researchers utilize this compound to create these inhibitors, which are then evaluated in preclinical studies for their ability to modulate gene expression and impede tumor growth . As a specialist intermediate, it facilitates the exploration of new chemical space in drug discovery programs focused on oncology and epigenetics. This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-cyclopropylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKSFXIYHJMEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680983-45-3
Record name 4-bromo-N-cyclopropylaniline
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Synthetic Methodologies for 4 Bromo N Cyclopropylaniline and Analogous Structures

Direct N-Cyclopropylation of 4-Bromoaniline (B143363)

This approach focuses on creating the N-cyclopropyl bond as a key step, starting with the commercially available 4-bromoaniline. Transition metal-catalyzed cross-coupling reactions are the predominant methods for this transformation, offering high efficiency and broad applicability.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction facilitates the union of amines with aryl halides. wikipedia.org For the synthesis of 4-bromo-N-cyclopropylaniline, this involves reacting 4-bromoaniline with cyclopropylamine (B47189) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The development of this reaction has seen the evolution of several 'generations' of catalyst systems, each offering improved scope and milder reaction conditions. wikipedia.org Early systems often required harsh conditions, but the introduction of sterically hindered and electron-rich phosphine ligands has significantly expanded the reaction's utility. rug.nl For the N-arylation of a challenging substrate like cyclopropylamine, highly active and often air-stable palladium precatalysts have been developed to provide access to a wide range of (hetero)arylated cyclopropylanilines in high yields. nih.gov

A general procedure involves heating the aryl halide (e.g., bromobenzene (B47551) derivatives), cyclopropylamine, a palladium source like palladium(II) acetate (B1210297), a phosphine ligand, and a base such as potassium tert-butoxide in a suitable solvent like toluene (B28343). acs.org

Table 1: Examples of Buchwald-Hartwig N-Cyclopropylation Conditions

Aryl Halide Palladium Source Ligand Base Solvent Temp (°C) Yield (%)
Bromobenzene Pd(OAc)₂ BrettPhos KtBuO Toluene 80 ~85-92
1-Bromo-3-chlorobenzene Pd(OAc)₂ BrettPhos KtBuO Toluene 80 ~85-92
Aryl Bromides [(tBuBrettPhos)Pd(allyl)]OTf - Various Various RT-100 High

Data compiled from studies on the synthesis of N-cyclopropylaniline analogs and the arylation of cyclopropylamine. nih.govacs.org

An alternative to palladium catalysis is the copper-promoted Chan-Lam coupling reaction. This methodology facilitates the N-arylation of amines using boronic acids as the coupling partner. researchgate.net The reaction of anilines with cyclopropylboronic acid in the presence of a copper(II) source, such as copper(II) acetate (Cu(OAc)₂), a ligand, and a base under an air atmosphere can afford the corresponding N-cyclopropyl derivatives in good to excellent yields. researchgate.netrsc.orgresearchgate.net

This method is often advantageous due to the lower cost of copper compared to palladium and its different reactivity profile. The typical conditions involve heating the amine and boronic acid with a catalytic amount of a copper salt, a ligand like 2,2'-bipyridine (B1663995), and a base in a solvent such as dichloroethane. researchgate.net

Table 2: Copper-Promoted N-Cyclopropylation of Anilines

Amine Substrate Copper Source Ligand Base Solvent Atmosphere Yield
Various Anilines Cu(OAc)₂ 2,2'-Bipyridine Na₂CO₃ or NaHCO₃ Dichloroethane Air Good to Excellent

This table represents a generalized procedure for the copper-promoted N-cyclopropylation of anilines with cyclopropylboronic acid. researchgate.netrsc.org

The success of both palladium and copper-catalyzed N-cyclopropylation reactions is highly dependent on the careful optimization of several parameters.

Catalyst and Ligand: For Buchwald-Hartwig aminations, the choice of phosphine ligand is critical. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., BrettPhos) have proven highly effective for coupling challenging substrates. acs.org The development of well-defined, air-stable palladium precatalysts has further enhanced the reaction's practicality and reproducibility. nih.gov In copper-catalyzed systems, ligands such as 2,2'-bipyridine or 1,10-phenanthroline (B135089) are often employed to facilitate the catalytic cycle. researchgate.net

Base: The base plays a crucial role in deprotonating the amine and facilitating the catalytic cycle. Strong, non-nucleophilic bases like sodium or potassium tert-butoxide are common in palladium catalysis. acs.org For copper-promoted reactions, milder inorganic bases such as sodium carbonate are often sufficient. researchgate.net The use of soluble organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is also being explored to create homogeneous reaction conditions, which can be advantageous for process scale-up and continuous flow applications. chemrxiv.org

Solvent: The choice of solvent can impact catalyst solubility and reactivity. Aprotic solvents like toluene, dioxane, and dimethylacetamide (DMAC) are frequently used. acs.orgchemrxiv.org

Temperature: While modern catalyst systems often allow for reactions at lower temperatures, heating is typically required to achieve reasonable reaction rates, with temperatures commonly ranging from 80 to 110 °C. acs.orgchemrxiv.org

High-throughput experimentation (HTE) has emerged as a powerful tool for rapidly screening combinations of catalysts, ligands, bases, and solvents to identify optimal conditions for specific substrate pairings, thereby avoiding laborious case-by-case manual optimization. chemrxiv.org

Aromatic Bromination of N-Cyclopropylaniline

This synthetic route involves the late-stage functionalization of the N-cyclopropylaniline core. The primary challenge in this approach is achieving high regioselectivity to install the bromine atom specifically at the para-position of the aniline (B41778) ring, opposite the activating amino group.

Electrophilic aromatic substitution is the most common method for preparing aryl bromides. mdpi.com The amino group of N-cyclopropylaniline is a strong activating, ortho-, para-directing group. To achieve the desired 4-bromo isomer, reaction conditions must be tuned to favor para-substitution over ortho-substitution and prevent over-bromination.

N-Bromosuccinimide (NBS): NBS is a widely used reagent for the selective bromination of activated aromatic rings. mdpi.comthieme-connect.com It is a stable, easy-to-handle solid that offers better regioselectivity compared to harsher reagents like elemental bromine. wku.edu The reaction is often performed in a suitable solvent, and various additives or catalysts can be used to enhance selectivity. thieme-connect.com Using NBS in solvents like acetonitrile (B52724) or in the presence of silica (B1680970) gel can promote high para-selectivity. mdpi.com

Copper-Catalyzed Bromination: Copper(II) bromide (CuBr₂) can be used for the direct bromination of unprotected anilines with high yield and regioselectivity for the para-position, particularly when ionic liquids are used as the solvent. beilstein-journals.org Another practical method involves copper-catalyzed oxidative bromination using sodium bromide (NaBr) and an oxidant like sodium persulfate (Na₂S₂O₈). researchgate.net

Achieving high selectivity for a single isomer in electrophilic halogenation is a significant challenge. The distribution of ortho and para products is influenced by a combination of steric and electronic factors, which can be manipulated by the choice of reagents and reaction conditions.

Solvent Effects: The polarity of the solvent can have a marked effect on the regioselectivity of bromination. thieme-connect.comlookchem.com In polar solvents, the electron-donating amino group more effectively activates the para-position, often leading to a higher proportion of the para-isomer. thieme-connect.com Conversely, in nonpolar solvents, mixtures of isomers are more common, and in some cases, the ortho-isomer may even predominate. thieme-connect.com

Catalysts and Additives: The use of catalysts can steer the reaction towards a specific isomer. For instance, zeolites have been shown to induce high para-selectivity in the bromination of some aromatic substrates due to shape-selective constraints within their porous structures. mdpi.com Similarly, certain Lewis acids or bases can interact with the halogenating agent, modifying its electrophilicity and steric bulk, thereby influencing the ortho/para product ratio. organic-chemistry.org Visible-light photoredox catalysis has also been employed for the regioselective halogenation of anilides, where a copper catalyst coordinates to the amide, directing halogenation to the ortho- and para-positions. mdpi.com

By carefully selecting the brominating agent, solvent, and any catalytic additives, the reaction can be directed to selectively produce the desired this compound from the N-cyclopropylaniline precursor.

Multi-Step Convergent Synthetic Routes

Synthesis via Nitration of this compound Derivatives

One convergent approach to functionalized this compound analogs involves the nitration of a pre-existing bromo-N-cyclopropylaniline scaffold. This electrophilic aromatic substitution allows for the introduction of a nitro group onto the aromatic ring, which can serve as a handle for further functionalization or to modulate the electronic properties of the molecule.

An example of this strategy is the synthesis of 2-bromo-N-cyclopropyl-4-nitroaniline. While specific reaction conditions from proprietary sources are not detailed here, the existence of this compound confirms the viability of nitrating a bromo-N-cyclopropylaniline derivative. researchgate.netpharmaffiliates.comcalpaclab.com Generally, such transformations are carried out using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The regioselectivity of the nitration is directed by the existing substituents on the aniline ring. In the case of a this compound, the N-cyclopropylamino group is an ortho-, para-directing group, while the bromo substituent is also ortho-, para-directing. The interplay of these directing effects, along with steric hindrance, will determine the position of the incoming nitro group. For instance, in the synthesis of 2-bromo-4-nitroaniline (B50497) from 4-nitroaniline, a mixture of acetic acid, ammonium (B1175870) bromide, and hydrogen peroxide is used. nih.gov A similar approach could potentially be adapted for the nitration of a this compound precursor.

Sequential Functional Group Transformations for Precursor Generation

A common and versatile strategy for the synthesis of this compound involves a sequence of functional group transformations starting from a simpler aniline or benzene (B151609) derivative. This linear approach allows for the systematic introduction of the required bromo and N-cyclopropyl groups.

A plausible and widely practiced route commences with the protection of the amino group of aniline, followed by bromination and subsequent N-cyclopropylation. The initial protection of the amine, often through acetylation to form acetanilide, is crucial to moderate the reactivity of the aromatic ring and prevent polysubstitution during bromination. The acetyl group is an ortho-, para-director, and due to its steric bulk, para-bromination is generally favored. ambeed.com The resulting 4-bromoacetanilide can then be deprotected, typically by acidic or basic hydrolysis, to yield 4-bromoaniline. wikipedia.orgyoutube.com

The final and key step is the N-cyclopropylation of 4-bromoaniline. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (in this case, 4-bromoaniline, where the amino group can be considered part of a more complex aryl halide if the reaction is performed on a di-haloaromatic precursor) with an amine (cyclopropylamine). The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base.

Reaction Step Reactants Reagents and Conditions Product
Protection AnilineAcetic anhydrideAcetanilide
Bromination AcetanilideBromine in acetic acid4-Bromoacetanilide
Deprotection 4-BromoacetanilideAcid or base hydrolysis (e.g., HCl/ethanol)4-Bromoaniline
N-Cyclopropylation 4-Bromoaniline, CyclopropylaminePd catalyst (e.g., Pd(OAc)2), phosphine ligand (e.g., BINAP), base (e.g., NaOtBu), solvent (e.g., toluene)This compound

Green Chemistry Approaches and Scalability Considerations for Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including this compound. The focus is on reducing the environmental impact of the synthesis by using less hazardous solvents, minimizing waste, and improving energy efficiency. Scalability is also a critical factor, particularly for compounds with potential industrial applications.

The Buchwald-Hartwig amination, a key step in many synthetic routes to this compound, has been the subject of significant research aimed at making the process greener and more scalable. sigmaaldrich.com Traditional conditions often utilize toluene as a solvent, which has environmental and health concerns. To address this, the use of more sustainable solvents has been explored. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-derived solvent, has been shown to be an effective alternative to traditional ethereal or aromatic solvents in palladium-catalyzed aminations. chemicalbook.com The use of aqueous micellar systems, where the reaction takes place in nano-sized surfactant micelles in water, represents another significant green advancement. beilstein-journals.orgnih.gov

From a scalability perspective, several factors need to be considered for the Buchwald-Hartwig amination. These include the cost and availability of the palladium catalyst and phosphine ligand, the efficiency of the reaction in terms of yield and turnover number, and the ease of product purification. The use of highly active and air-stable pre-catalysts can simplify the reaction setup and improve reproducibility on a larger scale. sigmaaldrich.com Furthermore, process optimization to minimize catalyst loading and reaction times is crucial for making the synthesis economically viable. The development of homogeneous conditions using soluble organic bases can also facilitate adaptation to continuous flow platforms, which can offer advantages in terms of safety, efficiency, and scalability compared to batch processes. chemrxiv.org

Green Chemistry/Scalability Aspect Conventional Approach Greener/More Scalable Alternative
Solvent Toluene, Dioxane2-Methyltetrahydrofuran (2-MeTHF), Water (micellar catalysis)
Catalyst System High loadings of Pd catalyst and ligandOptimized catalyst loading, use of highly active pre-catalysts
Base Strong, insoluble inorganic bases (e.g., NaOtBu)Soluble organic bases (e.g., DBU) for homogeneous conditions
Process Batch synthesisContinuous flow synthesis

Advanced Reaction Chemistry and Functionalization of 4 Bromo N Cyclopropylaniline

Transition Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Bromo Position

The bromine atom on the aromatic ring of 4-bromo-N-cyclopropylaniline serves as a versatile functional handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures from simpler precursors. The electron-donating nature of the cyclopropylamino group can influence the reactivity of the C-Br bond, making this substrate an interesting candidate for these transformations. This section details the application of several key palladium-catalyzed cross-coupling methodologies for the functionalization of the 4-position of the N-cyclopropylaniline scaffold.

Suzuki-Miyaura Coupling for C(aryl)-C(aryl) Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organic halide. nih.govmdpi.com This reaction is widely employed for the synthesis of biaryl compounds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.gov

While the Suzuki-Miyaura reaction is extensively used for aryl bromides, including various bromoaniline derivatives unimib.it, specific studies detailing the coupling of this compound are not extensively documented in a review of the current literature. However, the reaction is expected to proceed efficiently. Research on analogous substrates, such as other unprotected bromoanilines, has demonstrated successful coupling with a variety of boronic esters, including those bearing benzyl, alkyl, aryl, and heteroaromatic substituents, affording products in good to excellent yields. nih.govrsc.org For a typical Suzuki-Miyaura reaction involving a bromoaniline derivative, a palladium catalyst, a suitable ligand, a base, and a solvent are required.

The table below illustrates typical conditions for the Suzuki-Miyaura coupling of bromoaniline derivatives, which would be applicable for the reaction with this compound.

Catalyst / LigandBaseSolventTemperature (°C)Coupling PartnerYield (%)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane70-90Arylboronic acidsModerate to Good mdpi.commdpi.com
Pd(OAc)₂ / SPhosK₂CO₃Toluene (B28343)/H₂O100Phenylboronic acidHigh
CataCXium A Pd G3K₃PO₄2-MeTHF100Various boronic estersGood to Excellent nih.gov

This table presents generalized conditions based on reactions with similar bromoaniline substrates, as specific examples for this compound are not prevalent in the cited literature.

Sonogashira Coupling for C(aryl)-C(alkynyl) Bond Formation

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, is the most common method for synthesizing arylalkynes and conjugated enynes. organic-chemistry.orglibretexts.org These structural motifs are important in pharmaceuticals, natural products, and organic materials. nih.gov

The application of the Sonogashira coupling to this compound allows for the direct introduction of an alkynyl moiety at the 4-position. While specific literature detailing this exact transformation is limited, the reaction is well-established for a wide range of aryl bromides. nih.gov Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. libretexts.org The reactivity of the aryl bromide can be influenced by electronic factors; electron-withdrawing groups generally facilitate the reaction, while electron-donating groups, such as the N-cyclopropylamino group, may require slightly more forcing conditions or more active catalyst systems. nih.gov

Typical reaction conditions for the Sonogashira coupling of aryl bromides are summarized below.

CatalystCo-catalystBaseSolventTemperatureCoupling Partner
Pd(PPh₃)₂Cl₂CuITriethylamine (TEA)THF or DMFRoom Temp. to 70 °CTerminal Alkynes organic-chemistry.org
Pd(PPh₃)₄CuIDiisopropylamineTolueneRoom Temp. to 80 °CTerminal Alkynes
[DTBNpP]Pd(crotyl)ClNone (Copper-free)TMPDMSORoom Temp.Terminal Alkynes nih.gov

This table presents generalized conditions for Sonogashira reactions involving aryl bromides. TMP = 2,2,6,6-Tetramethylpiperidine.

Heck Coupling for C(aryl)-C(alkenyl) Bond Formation

The Heck reaction facilitates the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. This reaction is a powerful tool for C(aryl)-C(alkenyl) bond formation and is tolerant of a wide variety of functional groups.

Direct examples of intermolecular Heck couplings with this compound are not readily found in the surveyed literature. However, the feasibility of such a transformation on a closely related isomer has been demonstrated. In a multi-step synthesis of fused indolines, 2-bromo-N-cyclopropylaniline was shown to undergo an intramolecular Heck reaction, highlighting the reactivity of the C-Br bond in this class of compounds under palladium catalysis. nih.gov This suggests that the analogous intermolecular reaction of this compound with various alkenes should be a viable synthetic route for accessing 4-alkenyl-N-cyclopropylaniline derivatives. The choice of catalyst, ligand, base, and solvent is critical to achieving high yields and controlling the regioselectivity of the alkene addition.

Below are representative conditions often employed for Heck reactions with aryl bromides.

Catalyst / PrecatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂PPh₃ or P(o-tol)₃Triethylamine (TEA)Acetonitrile (B52724) or DMF80-120
PdCl₂(PPh₃)₂-NaOAcDMA or NMP100-140
Herrmann's catalyst-K₂CO₃NMP120-150

This table presents generalized conditions for Heck reactions involving aryl bromides. DMA = Dimethylacetamide; NMP = N-Methyl-2-pyrrolidone.

Buchwald-Hartwig Amination for C(aryl)-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new C(aryl)-N bond. wikipedia.org It has become a premier method for synthesizing arylamines, which are prevalent in pharmaceuticals and electronic materials, due to its broad substrate scope and functional group tolerance. wikipedia.orgrsc.orgnih.gov

This reaction can be applied in two ways concerning the N-cyclopropylaniline scaffold. The first is in the synthesis of the compound itself, where a bromobenzene (B47551) is coupled with cyclopropylamine (B47189). acs.org The second, relevant to this section, involves using this compound as the aryl halide substrate and coupling it with a different primary or secondary amine. This would lead to the formation of N1-cyclopropyl-N4-substituted-benzene-1,4-diamines.

While the synthesis of N-cyclopropylanilines via this method is well-documented acs.org, examples of this compound itself acting as the electrophilic partner in a subsequent Buchwald-Hartwig amination are less common in the literature. Nevertheless, the reaction is expected to be feasible, given the extensive precedent for the amination of a wide range of bromoanilines. The choice of a palladium precatalyst and a sterically hindered phosphine (B1218219) ligand is crucial for achieving high efficiency.

Catalyst / PrecatalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃BINAPNaOt-BuToluene80-110
Pd(OAc)₂XPhosK₃PO₄ or Cs₂CO₃1,4-Dioxane or Toluene80-110
[Pd(allyl)Cl]₂t-BuXPhosLiOt-Bu1,4-Dioxane100

This table presents generalized conditions for Buchwald-Hartwig aminations involving aryl bromides. dba = dibenzylideneacetone.

Negishi and Stille Coupling Methodologies

The Negishi and Stille couplings are powerful palladium-catalyzed reactions for forming C-C bonds, offering alternatives to the Suzuki-Miyaura coupling with distinct advantages in certain synthetic contexts.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. nih.gov A key advantage of this method is the high reactivity of organozinc compounds, which often allows for milder reaction conditions and broader substrate scope, including the formation of C(sp³)-C(sp²) bonds. nih.govorganic-chemistry.org The reaction demonstrates good functional group tolerance. nih.gov

The Stille coupling utilizes an organotin (stannane) reagent to couple with an organic halide. wikipedia.orgorganic-chemistry.org Organostannanes are advantageous due to their stability to air and moisture, and their compatibility with a wide range of functional groups. wikipedia.orgnih.gov The primary drawback is the toxicity and difficulty in removing tin byproducts. organic-chemistry.org

While both methodologies are broadly applicable to aryl bromides, specific examples of their use with this compound as the substrate are not widely reported in the scientific literature. However, the general protocols for these reactions are well-established and would likely be effective for the functionalization of this compound.

Typical Conditions for Negishi and Stille Couplings:

Reaction Catalyst Coupling Partner Solvent
Negishi Pd(PPh₃)₄ or PdCl₂(dppf) R-ZnX (Alkyl, Aryl, Vinyl) THF, Dioxane, DMF

| Stille | Pd(PPh₃)₄ or Pd₂(dba)₃ | R-Sn(Alkyl)₃ (Aryl, Vinyl, Alkynyl) | Toluene, THF, DMF |

This table presents generalized conditions for Negishi and Stille reactions involving aryl bromides.

Electrochemical Cross-Coupling Reactions

Electrochemical synthesis is emerging as a sustainable and powerful alternative to traditional cross-coupling methods. By using electricity as a "traceless" reagent, these reactions can often avoid the use of stoichiometric chemical oxidants or reductants, minimizing waste. Electrochemical cross-coupling reactions can be performed for a variety of bond formations, including C-C and C-heteroatom bonds.

These reactions typically involve the reductive coupling of two electrophiles, often catalyzed by nickel or palladium complexes. The catalyst is maintained in its active low-valent state via electrochemical reduction at the cathode. This approach has been applied to the coupling of aryl halides with other halides or electrophiles.

The application of electrochemical cross-coupling methods to this compound has not been specifically detailed in the surveyed literature. However, the general success of electroreductive C-C bond formation with a wide range of aryl bromides suggests that this substrate would be a viable candidate. researchgate.net Furthermore, electrochemical methods have been explored for dehydrogenative N-N couplings of anilines, indicating the stability of the aniline (B41778) moiety under certain electrochemical conditions. nih.gov This area represents a promising future direction for the functionalization of this compound under green and sustainable conditions.

Reactivity of the N-Cyclopropylamino Moiety

The N-cyclopropylamino group in this compound exhibits a rich and varied reactivity, influenced by the electronic properties of both the aromatic ring and the strained cyclopropyl (B3062369) group. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile, while the cyclopropyl ring is susceptible to ring-opening reactions under specific conditions.

Electrophilic and Nucleophilic Substitutions at Nitrogen

The nitrogen atom of this compound, being part of a secondary amine, is nucleophilic and can readily participate in reactions with electrophiles. The lone pair of electrons on the nitrogen can attack electron-deficient species, leading to the formation of new bonds.

Conversely, direct nucleophilic substitution at the nitrogen atom is less common and typically requires prior activation to make the nitrogen a better leaving group. For instance, conversion of the amine to a sulfonyl derivative could facilitate subsequent displacement by a strong nucleophile. However, electrophilic substitution is the more prevalent pathway for functionalization at the nitrogen center. A wide range of N-nucleophiles, including carboxamides, sulfonamides, azoles, and anilines, can be employed in these transformations. nih.gov

N-Alkylation and N-Acylation Reactions

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom of this compound can be achieved through various methods. Standard alkylation procedures involving alkyl halides in the presence of a base are effective. The reaction proceeds via an SN2 mechanism where the nitrogen atom acts as the nucleophile, displacing the halide from the alkylating agent. The choice of base is crucial to deprotonate the amine, thereby increasing its nucleophilicity.

N-Acylation: N-acylation involves the reaction of this compound with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The process results in the formation of an amide, which is a stable and important functional group in organic synthesis and medicinal chemistry. The reactivity of the N-cyclopropylamino group towards acylation is a key step in the synthesis of various derivatives.

Reaction TypeReagentsProduct Type
N-AlkylationAlkyl halide, BaseN-alkyl-4-bromo-N-cyclopropylaniline
N-AcylationAcyl chloride/Anhydride, BaseN-acyl-4-bromo-N-cyclopropylaniline (Amide)

Formation of Amide and Urea (B33335) Derivatives

Amide Derivatives: As mentioned, N-acylation leads to the formation of amide derivatives. sphinxsai.com These compounds are of significant interest due to their presence in a wide range of biologically active molecules. nih.govresearchgate.net The synthesis of amide derivatives from this compound provides a versatile platform for creating libraries of compounds for drug discovery and materials science. nih.govresearchgate.net The reaction is generally high-yielding and tolerates a variety of functional groups on the acylating agent. nih.gov

Urea Derivatives: Urea derivatives of this compound can be synthesized through several routes. nih.govgoogle.comorganic-chemistry.orgmdpi.comeurekaselect.com A common method involves the reaction of the amine with an isocyanate. nih.gov In this reaction, the nucleophilic nitrogen of the N-cyclopropylamino group attacks the electrophilic carbon of the isocyanate, leading to the formation of the urea linkage. nih.gov Alternatively, reaction with phosgene (B1210022) or its equivalents can generate a carbamoyl (B1232498) chloride, which can then react with another amine to form a urea. nih.gov These derivatives are also important in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors. nih.gov

DerivativeSynthetic PrecursorKey Reaction
AmideAcyl chloride or AnhydrideN-Acylation
UreaIsocyanate or Phosgene equivalentNucleophilic addition to isocyanate/carbamoyl chloride

Cyclopropyl Ring-Opening Reactions

A key aspect of the reactivity of N-cyclopropylanilines is the susceptibility of the cyclopropyl ring to undergo ring-opening reactions, particularly under oxidative conditions. acs.orgmcneill-group.orgbeilstein-journals.org This reactivity stems from the inherent strain energy of the three-membered ring. acs.org

One-Electron Oxidation and Amine Radical Cation Formation

N-cyclopropylanilines are susceptible to one-electron oxidation, a process that can be initiated by chemical oxidants, electrochemical methods, or photoredox catalysis. acs.orgbeilstein-journals.orgsigmaaldrich.comnih.gov This oxidation event removes an electron from the nitrogen atom, leading to the formation of a highly reactive intermediate known as an amine radical cation. acs.orgbeilstein-journals.orgnih.govdoaj.org The formation of this radical cation is a critical first step in the subsequent ring-opening of the cyclopropyl group. acs.orgresearchgate.netnih.gov The stability and subsequent reaction pathways of this intermediate are influenced by the substituents on both the aromatic ring and the cyclopropyl group. acs.org

The utility of N-cyclopropylanilines as single-electron transfer (SET) probes arises from the irreversible nature of the ring-opening that follows the initial oxidation to their nitrogen radical cations. acs.org

Distonic Radical Cation Intermediates and Subsequent Rearrangements

Following the formation of the amine radical cation, a rapid and irreversible ring-opening of the cyclopropyl group occurs. acs.orgbeilstein-journals.org This process is driven by the release of the ring strain energy (approximately 28 kcal/mol). acs.org The ring-opening leads to the formation of a "distonic" radical cation, an intermediate where the charge and the radical are located on different atoms. acs.orgbeilstein-journals.orgkuleuven.be Specifically, the positive charge remains on the nitrogen atom (forming an iminium ion), while the radical is located on a carbon atom three bonds away. beilstein-journals.org

This distonic radical cation is a versatile intermediate that can undergo a variety of subsequent reactions. beilstein-journals.orgchemrxiv.org For instance, it can be intercepted by alkenes in [3+2] annulation reactions to form five-membered rings. beilstein-journals.orgrsc.orgrsc.org This reactivity has been exploited in the synthesis of complex cyclopentylamine (B150401) derivatives. The distonic ion can also react with molecular oxygen to form endoperoxide intermediates. acs.orgnih.gov

The formation and subsequent reactions of these distonic radical cation intermediates highlight the unique and synthetically valuable chemistry of N-cyclopropylanilines, allowing for the construction of complex molecular architectures from relatively simple starting materials. beilstein-journals.org

IntermediateFormationKey FeatureSubsequent Reactivity
Amine Radical CationOne-electron oxidation of the amineUnpaired electron and positive charge on nitrogenTriggers cyclopropyl ring-opening
Distonic Radical CationRing-opening of the amine radical cationCharge and radical are separated (iminium ion and carbon radical)[3+2] annulation with alkenes, reaction with oxygen

Photoredox Catalysis in Cyclopropyl Ring Activation

Visible-light photoredox catalysis has emerged as a powerful tool for activating the cyclopropyl ring of N-cyclopropylanilines. nih.govnih.gov This methodology often utilizes ruthenium or iridium polypyridyl complexes as photocatalysts. nih.gov Upon irradiation with visible light, the photocatalyst becomes excited and can oxidize the N-cyclopropylaniline to form a nitrogen radical cation. nih.govrsc.org This radical cation is prone to rapid and irreversible ring-opening of the strained cyclopropyl group, generating a distonic radical cation intermediate. nih.govacs.orgresearchgate.net This reactive intermediate can then participate in various carbon-carbon bond-forming reactions.

This activation strategy is a key step in intermolecular [3+2] annulation reactions with alkenes and alkynes, leading to the formation of five-membered carbocycles substituted with amines. nih.gov The process is highly chemoselective, tolerating a wide array of functional groups. nih.gov The reaction conditions are typically mild, involving irradiation with a white LED at room temperature. nih.gov

CatalystLight SourceSolventYield of Annulation Product (%)
Ru(bpz)3(PF6)218 W LEDCH3NO282
Ru(bpz)3(PF6)218 W LEDDMF20
Ru(bpz)3(PF6)218 W LEDCH3CN36
Ru(bpy)3(PF6)218 W LEDCH3NO255
Ru(bpz)3(PF6)213 W CFLCH3NO268
Data adapted from catalyst screening for the [3+2] annulation of a cyclopropylaniline with an alkyne. d-nb.info

Acid-Mediated and Other Chemical Ring Cleavage Pathways

Beyond photoredox catalysis, the cyclopropyl ring of N-cyclopropylanilines can be cleaved under other chemical conditions. Acid-catalyzed ring-opening of cyclopropyl derivatives, such as cyclopropyl sulfonates and carbinols, has been reported to occur under mild conditions. nih.govresearchgate.net In the context of N-cyclopropylamides, a related class of compounds, ring-opening rearrangement reactions can be induced by Lewis acids like aluminum chloride (AlCl₃), proceeding through an aziridine (B145994) intermediate. rsc.org

While direct acid-mediated ring cleavage of this compound itself is less commonly documented in the context of synthetic applications compared to its photoredox activation, the inherent strain of the cyclopropyl ring makes it susceptible to cleavage under various energetic conditions. The reduction of acetylcyclopropanes with metal-ammonia solutions, for instance, also results in the cleavage of the cyclopropane (B1198618) ring. lookchem.com

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of additional functional groups. The existing substituents—the bromo group and the cyclopropylamino group—direct the position of incoming electrophiles.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate then reacts with an electrophile to introduce a substituent specifically at that ortho position. wikipedia.org

The N-cyclopropylamino group can potentially act as a directing group, coordinating to the lithium of the organolithium reagent and directing deprotonation to the adjacent ortho position. Tertiary amine and amide groups are known to be effective DMGs. wikipedia.org This approach offers a high degree of regiocontrol that is not achievable with classical electrophilic aromatic substitution, which often yields a mixture of ortho and para products. wikipedia.org

Classical electrophilic aromatic substitution reactions, such as nitration, can be performed on aniline derivatives. byjus.com The amino group is a strongly activating, ortho-para directing group. byjus.comijrar.org However, direct nitration of anilines with mixed acid (a mixture of nitric and sulfuric acids) can be problematic. The strongly acidic conditions can protonate the amino group, forming an anilinium ion which is a meta-directing and deactivating group. byjus.com This can lead to a mixture of products and potentially unwanted side reactions. byjus.com

For this compound, the interplay between the ortho-para directing cyclopropylamino group and the ortho-para directing but deactivating bromo group would influence the regioselectivity of nitration. The reaction would likely yield a mixture of isomers, with the positions ortho and para to the amino group being the most favored sites of substitution. nih.gov

ReactantConditionsMajor Products
AnilineBromine water2,4,6-tribromoaniline
AnilineMixed acid (HNO₃/H₂SO₄)Mixture of p-nitroaniline and m-nitroaniline
AnilineConcentrated H₂SO₄, heatp-aminobenzenesulfonic acid (sulfanilic acid)
Illustrative electrophilic substitution reactions of aniline. byjus.com

[3+2] Annulation Reactions Involving the Cyclopropyl Group and Alkynes

As introduced in the section on photoredox catalysis, the [3+2] annulation of N-cyclopropylanilines with alkynes is a significant application of cyclopropyl ring activation. nih.govnih.govd-nb.info This reaction, mediated by visible light and a photocatalyst, allows for the one-step synthesis of highly functionalized cyclopentene (B43876) derivatives, specifically cyclic allylic amines. nih.govd-nb.info

The reaction proceeds via the photoredox-generated distonic radical cation intermediate, which adds to the alkyne. nih.gov A subsequent radical cyclization and reduction sequence furnishes the final five-membered ring product. rsc.org This method is notable for its atom economy and its ability to construct complex cyclic structures from simple starting materials. nih.govrsc.org The scope of the reaction is broad, accommodating various substituents on both the N-cyclopropylaniline and the alkyne partner. nih.gov This reaction is a powerful tool for diversity-oriented synthesis, enabling the rapid assembly of libraries of structurally diverse small molecules. nih.gov

Mechanistic Investigations of Reactions Involving 4 Bromo N Cyclopropylaniline

Elucidation of Catalytic Cycles in Cross-Coupling Chemistry

4-Bromo-N-cyclopropylaniline is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The elucidation of the catalytic cycles for these transformations is essential for understanding catalyst behavior, reaction kinetics, and substrate scope. Two of the most prominent cross-coupling reactions applicable to this substrate are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction facilitates the formation of a new carbon-carbon bond by coupling an organoboron compound with an organohalide. For this compound, this would typically involve reaction with a boronic acid or a boronic ester. The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide, this compound, to a palladium(0) complex. This is often the rate-determining step of the reaction. libretexts.org The palladium center inserts itself into the carbon-bromine bond, forming a new palladium(II) intermediate.

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the organoboron species.

Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the palladium(II) complex. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

A simplified representation of the Suzuki-Miyaura catalytic cycle with this compound is depicted below:

StepDescriptionReactantsProducts
1Oxidative AdditionThis compound, Pd(0)L_nAryl-Pd(II)(Br)L_n
2TransmetalationAryl-Pd(II)(Br)L_n, R-B(OR')_2Aryl-Pd(II)(R)L_n
3Reductive EliminationAryl-Pd(II)(R)L_nAryl-R, Pd(0)L_n

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a method for forming carbon-nitrogen bonds. In the context of this compound, this could involve a self-coupling reaction or coupling with another amine. The catalytic cycle shares similarities with the Suzuki-Miyaura coupling. wikipedia.org

Oxidative Addition: A palladium(0) catalyst reacts with this compound to form a palladium(II) intermediate. wikipedia.org

Amine Coordination and Deprotonation: An amine coordinates to the palladium(II) complex, and a base removes a proton from the amine to form a palladium amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center to form the C-N coupled product and regenerate the palladium(0) catalyst. wikipedia.org

A mechanistic study on the Buchwald-Hartwig amination of 4-tert-butylbromobenzene established that the oxidative addition of the aryl bromide to the palladium(0) complex is the rate-determining step in the catalytic cycle. nih.gov

Detailed Studies of Single-Electron Transfer (SET) Processes in Ring Opening

The cyclopropyl (B3062369) group in this compound is susceptible to ring-opening reactions under specific conditions, often initiated by a single-electron transfer (SET) process. The formation of the N-cyclopropylaniline radical cation can lead to the cleavage of the strained three-membered ring. acs.org

The rate of this ring-opening is influenced by both stereoelectronic and resonance effects. For the ring opening to occur efficiently, the cyclopropyl group needs to be in a bisected conformation relative to the p-orbitals of the aniline (B41778) nitrogen. nih.gov However, studies on N-cyclopropyl-N-methylaniline have shown that resonance delocalization of the radical cation's spin and charge into the phenyl ring can slow down the ring-opening process. nih.gov The rate constant for the ring opening of the N-cyclopropyl-N-methylaniline radical cation was found to be only 4.1 × 10⁴ s⁻¹, which is often too slow to compete with other deactivation pathways. nih.gov

The presence of the bromine atom at the para-position of this compound is expected to influence the electronic properties of the aniline ring and, consequently, the stability and reactivity of the corresponding radical cation. The electron-withdrawing nature of the bromine atom could potentially affect the rate of the SET-induced ring opening.

The general mechanism for the SET-induced ring opening involves:

Single-Electron Oxidation: Formation of the this compound radical cation.

Cyclopropane (B1198618) Ring Opening: Homolytic cleavage of a C-C bond in the cyclopropyl ring to form a distonic radical cation. acs.org

Further Reactions: The resulting distonic radical cation can be trapped by various reagents, leading to a range of products. acs.org

StepProcessIntermediate
1Single-Electron TransferThis compound radical cation
2Ring OpeningDistonic radical cation

Kinetic and Thermodynamic Profiling of Key Transformations

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for process optimization and for gaining deeper mechanistic insights. While specific kinetic and thermodynamic data for this compound are not extensively reported, data from related systems can provide valuable benchmarks.

For instance, in a study of the Suzuki-Miyaura cross-coupling of 4-bromoacetophenone, the turnover number (TON), a measure of catalyst efficiency, was found to be excellent, reaching 288 with a low catalyst loading of 0.25 mol%. ikm.org.my This indicates that the catalytic system is highly active for the coupling of an aryl bromide with a structure similar to this compound.

Kinetic isotope effect (KIE) studies are a powerful tool for probing reaction mechanisms. For the Buchwald-Hartwig amination, intermolecular ¹³C KIE studies have been used to confirm that the oxidative addition of the aryl bromide is the first irreversible step in the catalytic cycle. nih.gov Such studies on this compound could provide definitive evidence for the rate-determining step in its cross-coupling reactions.

The thermodynamics of the SET-induced ring-opening of N-cyclopropylanilines are driven by the release of ring strain from the cyclopropyl group, which is approximately 28 kcal/mol. acs.org This significant release of energy makes the ring-opening process irreversible. acs.org

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are paramount for validating proposed mechanistic pathways. In the context of palladium-catalyzed cross-coupling reactions, the key intermediates are the palladium(II) species formed after oxidative addition and transmetalation (or amine coordination). libretexts.orgwikipedia.org These intermediates are often transient and require specialized techniques for their detection.

In the SET-induced ring-opening of N-cyclopropylanilines, the primary intermediates are the initial radical cation and the subsequent distonic radical cation. acs.org Techniques such as electrochemistry-electrospray ionization mass spectrometry (EC-ESI/MS) have been employed to study the mechanism of ring opening and the trapping of the resulting distonic radical cation. nih.gov

Reaction TypeKey Intermediates
Suzuki-Miyaura CouplingAryl-Pd(II)(Br)L_n, Aryl-Pd(II)(R)L_n
Buchwald-Hartwig AminationAryl-Pd(II)(Br)L_n, Palladium amido complex
SET Ring OpeningThis compound radical cation, Distonic radical cation

Solvent Effects and Stereochemical Considerations in Reaction Pathways

Solvent Effects:

The choice of solvent can have a profound impact on the rate, yield, and selectivity of reactions involving this compound. In palladium-catalyzed cross-coupling reactions, the solvent influences the solubility of reactants and catalysts, the stability of intermediates, and the rates of the individual steps in the catalytic cycle. rsc.orgwhiterose.ac.uk

For Suzuki-Miyaura reactions, a mixture of an organic solvent and water is often used, as the presence of water can accelerate the transmetalation step. nih.gov A study on the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines demonstrated a significant solvent effect, with 2-methyltetrahydrofuran (B130290) (2-MeTHF) providing a much higher yield compared to dioxane, ethyl acetate (B1210297), or toluene (B28343). nih.gov The polarity of the solvent can also play a crucial role. More polar solvents are often better at stabilizing the charged intermediates in the catalytic cycle. whiterose.ac.uk

Stereochemical Considerations:

The primary stereochemical feature of this compound is the cyclopropyl ring. As mentioned previously, the stereoelectronic requirements for the SET-induced ring-opening are quite specific. The overlap between the developing radical orbital on nitrogen and the Walsh orbitals of the cyclopropane C-C bonds is maximized in a bisected geometry, facilitating the ring-opening process. nih.gov Any steric or conformational constraints that prevent the adoption of this geometry would be expected to hinder the ring-opening reaction.

Spectroscopic and Crystallographic Elucidation of Structural Features and Reactivity

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy is a powerful tool for elucidating the precise structure and dynamics of molecules like 4-bromo-N-cyclopropylaniline in both solution and the solid state.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments are instrumental in establishing the chemical structure by revealing through-bond and through-space correlations between atoms.

COSY (Correlation Spectroscopy): This experiment would confirm the proton-proton (¹H-¹H) coupling network within the cyclopropyl (B3062369) and aromatic rings. For instance, it would show correlations between the methine and methylene (B1212753) protons of the cyclopropyl group and the adjacent protons on the aniline (B41778) ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish direct one-bond correlations between protons and their attached carbon atoms (¹H-¹³C). This would allow for the unambiguous assignment of each carbon atom in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are close to each other, providing insights into the molecule's three-dimensional structure and preferred conformation. This could reveal, for example, the spatial relationship between the cyclopropyl protons and the aromatic protons.

Without experimental data, a detailed analysis and data table cannot be provided.

Solid-State NMR for Crystalline Packing and Dynamics

Solid-state NMR (ssNMR) provides information about the structure, packing, and dynamics of molecules in their crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be used to obtain high-resolution spectra of ¹³C and ¹⁵N nuclei in the solid state. These spectra would be sensitive to the local environment of each atom, and any differences observed compared to solution-state NMR could indicate the effects of crystal packing. Furthermore, ssNMR can be used to study molecular motions, such as the rotation of the cyclopropyl group or phenyl ring dynamics within the crystal lattice.

No published solid-state NMR data for this compound are available.

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling, where an atom is replaced by its isotope (e.g., ¹³C for ¹²C, or ¹⁵N for ¹⁴N), is a powerful method for tracing the pathways of chemical reactions and elucidating reaction mechanisms. In the context of this compound, ¹⁵N labeling of the aniline nitrogen could be used to follow its fate in reactions, while ¹³C labeling of the cyclopropyl ring could provide insights into reactions involving this group. Such studies are invaluable for understanding reaction intermediates and transition states.

There are no reported isotopic labeling studies specifically involving this compound.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline molecule.

Determination of Precise Molecular Geometry, Bond Lengths, and Bond Angles

A successful X-ray crystallographic analysis of this compound would provide a wealth of structural information, including:

The precise bond lengths of all covalent bonds (e.g., C-Br, C-N, C-C).

The bond angles between atoms.

The dihedral angles, which describe the conformation of the molecule, such as the twist angle between the aniline ring and the plane of the C-N-C bond.

This data would offer a definitive picture of the molecule's geometry in the solid state. A search of the Cambridge Structural Database (CSD) did not yield a crystal structure for this compound, so a data table of these parameters cannot be generated.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in a crystal lattice. This includes the identification and characterization of intermolecular interactions that hold the crystal together, such as:

Van der Waals forces.

Potential hydrogen bonds (e.g., N-H···Br).

Halogen bonds (Br···N or Br···Br).

π-π stacking interactions between the aromatic rings.

Understanding these interactions is crucial for explaining the physical properties of the solid material, such as its melting point and solubility. In the absence of a crystal structure, a detailed analysis of the crystal packing for this compound is not possible.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis

The molecular ion peak ([M]⁺) for this compound would be expected to exhibit a characteristic isotopic pattern due to the presence of bromine isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This would result in two peaks of nearly equal intensity at m/z 211 and 213.

The fragmentation of this compound is anticipated to proceed through several key pathways initiated by the ionization of the nitrogen atom's lone pair of electrons.

α-Cleavage: A common fragmentation pathway for amines involves the cleavage of the bond alpha to the nitrogen atom. In this case, the cleavage of the cyclopropyl ring from the nitrogen would be a significant pathway. This would lead to the formation of a stable benzenaminium radical cation.

Ring Opening of Cyclopropyl Group: N-cyclopropylanilines are known to undergo irreversible ring-opening of the cyclopropyl group upon single-electron oxidation. acs.orgresearchgate.net This process is driven by the release of ring strain. The resulting distonic radical cation can then undergo further fragmentation.

Loss of HBr: The elimination of a hydrogen bromide molecule is a potential fragmentation pathway for bromo-substituted aromatic compounds.

Cleavage of the Aromatic Ring: Fragmentation of the brominated aniline ring can also occur, leading to various smaller charged fragments.

Based on these principles, a proposed fragmentation pathway is detailed in the table below.

Proposed Fragment Ionm/z (for ⁷⁹Br)Pathway
[C₉H₁₀BrN]⁺ (Molecular Ion)211Initial Ionization
[C₆H₅BrNH]⁺171α-Cleavage with loss of C₃H₅ radical
[C₆H₅NH]⁺92Loss of Br radical from [C₆H₅BrNH]⁺
[C₉H₉N]⁺131Loss of Br radical from the molecular ion
[C₆H₆N]⁺92Loss of C₃H₄ from [C₉H₁₀N]⁺ after ring opening

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Characterization

The key vibrational modes are associated with the N-H group, the aromatic ring, the C-Br bond, and the cyclopropyl ring.

N-H Vibrations: The N-H stretching vibration is expected to appear as a medium to weak band in the region of 3300-3500 cm⁻¹ in the IR spectrum. The N-H bending vibration is typically observed around 1600 cm⁻¹.

Aromatic Ring Vibrations: The aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region. The C=C stretching vibrations within the aromatic ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring will influence the exact positions and intensities of these bands.

C-Br Vibration: The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Cyclopropyl Group Vibrations: The C-H stretching vibrations of the cyclopropyl ring are expected to occur just above 3000 cm⁻¹. The ring deformation modes, often referred to as "ring breathing," are characteristic of the cyclopropyl group and are expected in the fingerprint region of the spectrum.

The following table summarizes the expected key vibrational frequencies for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectrum
N-HStretching3300 - 3500IR
Aromatic C-HStretching3000 - 3100IR, Raman
Cyclopropyl C-HStretching~3050IR, Raman
Aromatic C=CStretching1450 - 1600IR, Raman
N-HBending~1600IR
C-NStretching1250 - 1350IR, Raman
Cyclopropyl RingBreathing/Deformation1000 - 1200Raman
C-BrStretching500 - 600IR, Raman

Computational and Theoretical Chemistry Studies of 4 Bromo N Cyclopropylaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost. For a molecule like 4-bromo-N-cyclopropylaniline, DFT calculations would be instrumental in elucidating a variety of its chemical and physical properties.

Electronic Structure, Frontier Molecular Orbitals, and Charge Distribution

DFT calculations would provide a detailed picture of the electronic landscape of this compound. Key insights would include the distribution of electrons across the molecule, identifying electron-rich and electron-deficient regions. This is crucial for understanding its reactivity.

The frontier molecular orbitals , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom, due to the electron-donating nature of the amino group. The LUMO, conversely, would likely be distributed over the aromatic ring, influenced by the electron-withdrawing bromine atom.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

Molecular OrbitalPredicted LocalizationImplication for Reactivity
HOMO Aniline ring, Nitrogen atomSusceptibility to electrophilic attack
LUMO Aromatic ring (influenced by Bromine)Susceptibility to nucleophilic attack
HOMO-LUMO Gap ModerateIndicative of moderate kinetic stability

The charge distribution, often visualized through electrostatic potential maps, would likely show a negative potential around the nitrogen and bromine atoms due to their high electronegativity, and a positive potential around the hydrogen atoms of the amino group and the cyclopropyl (B3062369) ring.

Prediction of Reactivity and Regioselectivity (e.g., Fukui Functions)

Fukui functions are a conceptual DFT tool used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density upon the addition or removal of an electron, these functions can pinpoint specific atoms that are most susceptible to a particular type of reaction.

For this compound, Fukui function analysis would likely predict that the ortho and para positions of the aniline ring relative to the cyclopropylamino group are the most susceptible to electrophilic attack, a common reactivity pattern for aniline derivatives. The bromine-bearing carbon and the nitrogen atom would also be sites of interest for different types of reactions.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is critical to its function and reactivity. This compound has rotational freedom around the C-N bond connecting the cyclopropyl group to the aniline ring. Conformational analysis using DFT would explore the different possible spatial arrangements (conformers) of the molecule and calculate their relative energies. This would identify the most stable, low-energy conformation and the energy barriers to rotation between different conformers, providing insight into the molecule's flexibility.

Transition State Calculations for Reaction Mechanisms

DFT can be used to model chemical reactions and identify the high-energy transition states that connect reactants and products. For reactions involving this compound, such as its synthesis or subsequent chemical transformations, transition state calculations would elucidate the step-by-step mechanism of the reaction. This information is invaluable for understanding reaction kinetics and for optimizing reaction conditions.

Ab Initio and Semi-Empirical Quantum Mechanical Methods

Beyond DFT, other quantum mechanical methods could be applied to study this compound.

Ab initio methods , such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), are based on first principles without empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for certain properties. These methods would be valuable for benchmarking the results obtained from DFT calculations.

Semi-empirical methods (e.g., AM1, PM3) use parameters derived from experimental data to simplify calculations. They are much faster than DFT or ab initio methods, making them suitable for preliminary studies of large systems or for providing initial geometries for more accurate calculations.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Properties

To understand the behavior of this compound in a realistic environment, such as in a solvent, molecular dynamics (MD) simulations would be employed. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of how the solute interacts with the surrounding solvent molecules.

For this compound, MD simulations could reveal:

The specific interactions (e.g., hydrogen bonding) between the molecule and solvent molecules.

The preferred solvation shell structure around the molecule.

The influence of the solvent on the conformational preferences of the molecule.

Dynamic properties such as diffusion coefficients.

These simulations are crucial for bridging the gap between the gas-phase picture provided by many quantum chemical calculations and the behavior of the molecule in solution, where most chemical reactions occur.

Quantitative Structure-Reactivity Relationships (QSRR) in Chemical Transformations

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational and theoretical tools that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity in a particular chemical transformation. For this compound, QSRR models can provide valuable insights into how its distinct structural features—namely the bromo substituent on the aromatic ring and the cyclopropyl group on the nitrogen atom—influence its reactivity in various chemical reactions.

The reactivity of substituted anilines is significantly influenced by the electronic properties of the substituents on the aromatic ring. These effects can be quantified using the Hammett equation, which relates the rate or equilibrium constant of a reaction to the Hammett substituent constant (σ) of the substituent. The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted aniline.

k₀ is the rate constant for the unsubstituted aniline.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

The para-bromo substituent in this compound has a positive Hammett constant (σp ≈ +0.23), indicating that it is an electron-withdrawing group. This is due to its strong inductive effect (-I) outweighing its weaker resonance effect (+M). The electron-withdrawing nature of the bromine atom decreases the electron density on the aniline nitrogen, which is expected to influence its reactivity.

The nature of the reaction, reflected in the sign and magnitude of the reaction constant (ρ), determines how the bromo substituent affects the reaction rate.

Reactions with a negative ρ value: In these reactions, the transition state has a buildup of positive charge at the reaction center. Electron-donating groups stabilize this positive charge and accelerate the reaction, while electron-withdrawing groups destabilize it and slow the reaction down. For example, in the oxidation of substituted anilines by iridium(IV), the reaction is enhanced by electron-donating groups, indicating a negative ρ value. nih.gov In such a reaction, this compound would be expected to react more slowly than N-cyclopropylaniline itself.

Reactions with a positive ρ value: In these reactions, the transition state has a buildup of negative charge. Electron-withdrawing groups stabilize this negative charge and accelerate the reaction. An example is the oxidation of substituted anilines by potassium bromate, which has a ρ value of +1.74. niscpr.res.in In this type of reaction, this compound would be expected to be more reactive than N-cyclopropylaniline.

The N-cyclopropyl group also plays a crucial role in the reactivity of this compound, particularly in single-electron transfer (SET) oxidation reactions. Upon oxidation, N-cyclopropylanilines undergo a characteristic and irreversible ring-opening of the cyclopropyl group. ethz.chacs.org This process is influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing bromo group in this compound would facilitate the initial SET oxidation by making the aniline more electron-deficient, but it may also affect the rate of the subsequent ring-opening.

The following table illustrates the relationship between the Hammett substituent constant (σp) and the relative reactivity of various para-substituted anilines in a hypothetical oxidation reaction with a negative rho value, based on data from studies on substituted anilines.

Substituent (X) in p-X-C₆H₄-NH₂Hammett Constant (σp)Relative Reactivity (k/k₀) in a Reaction with ρ < 0 (Illustrative)
-OCH₃-0.27High
-CH₃-0.17Moderate-High
-H0.00Reference
-Cl+0.23Moderate-Low
-Br+0.23Moderate-Low
-CN+0.66Low
-NO₂+0.78Very Low

Computational studies using density functional theory (DFT) can further elucidate the QSRR of this compound. By calculating various molecular descriptors, such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential, it is possible to build more sophisticated QSRR models. For instance, a lower HOMO energy for this compound compared to N-cyclopropylaniline would be consistent with its lower reactivity in oxidations where the aniline acts as an electron donor in the rate-determining step.

The table below presents hypothetical calculated electronic properties for a series of substituted N-cyclopropylanilines to illustrate their potential use in QSRR models.

Substituent (X) in p-X-C₆H₄-NH-cyclopropylHammett Constant (σp)Calculated HOMO Energy (eV) (Hypothetical)Predicted Relative Reactivity in SET Oxidation
-OCH₃-0.27-4.8High
-CH₃-0.17-5.0Moderate-High
-H0.00-5.2Reference
-Br+0.23-5.4Moderate-Low
-NO₂+0.78-5.9Low

Strategic Applications of 4 Bromo N Cyclopropylaniline As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Scaffolds

The presence of both a reactive bromine atom and a nucleophilic secondary amine in 4-bromo-N-cyclopropylaniline makes it an ideal starting material for constructing intricate molecular architectures. The bromine atom can participate in various cross-coupling reactions, while the amine group can be involved in N-arylation and other functionalization reactions. This dual reactivity enables the synthesis of complex scaffolds that are central to the development of advanced materials and specialty chemicals.

While direct evidence of this compound's use as a monomer for polymerization is not extensively documented in the provided search results, its structural motifs are found in precursors for advanced materials. For instance, analogous brominated triphenylamine derivatives, such as 4-bromo-N-(4-bromophenyl)-N-(4-sec-butylphenyl)aniline, are key intermediates in the synthesis of hole-transporting polymers like poly(9,9-dioctylfluorene-alt-N-(4-sec-butylphenyl)-diphenylamine) (TFB). ossila.com These polymers are synthesized via Suzuki coupling polymerization and are crucial components in organic electronic devices. ossila.com The N-cyclopropylaniline moiety can be envisioned to impart unique electronic and conformational properties to such materials. The synthesis of these complex molecules often relies on palladium-catalyzed cross-coupling reactions, a common transformation for aryl bromides.

The N-aryl cyclopropylamine (B47189) structure is a recurring motif in pharmaceutically relevant compounds. researchgate.net The synthesis of such molecules often involves the metal-catalyzed C(sp²)-N cross-coupling of cyclopropylamine with aryl electrophiles. researchgate.net this compound serves as a pre-functionalized building block, streamlining the synthesis of more complex substituted N-arylcyclopropylamines. The development of efficient nickel-catalyzed N-arylation methods allows for the coupling of cyclopropylamine with a broad range of (hetero)aryl halides, highlighting the importance of precursors like this compound in accessing a diverse chemical space. researchgate.net

The versatility of this compound is further demonstrated by its potential use in the synthesis of various heterocyclic and polycyclic scaffolds. nih.govnih.gov One-pot reactions and cascade cyclizations involving similar aniline (B41778) derivatives are employed to construct complex molecular frameworks present in natural products and bioactive molecules. nih.gov

Exploration in Supramolecular Chemistry and Host-Guest Systems

The rigid structure and potential for functionalization make this compound and its derivatives interesting candidates for applications in supramolecular chemistry. The aromatic ring can participate in π-π stacking interactions, while the amine group can act as a hydrogen bond donor. The bromine atom can also engage in halogen bonding.

Although direct studies on this compound in host-guest systems were not found, the structural features are conducive to the design of molecular receptors. For example, the synthesis of macrocycles incorporating this unit could lead to hosts with specific recognition properties for guest molecules. The principles of supramolecular chemistry rely on non-covalent interactions, and the functional groups present in this compound offer multiple points for such interactions. The analogous compound 4-bromo-N-phenylaniline, for instance, exhibits a network of intermolecular C-H···π and N-H···π interactions in its crystal structure. researchgate.net

Emerging Research Directions and Future Prospects for 4 Bromo N Cyclopropylaniline Chemistry

Integration into Automated and High-Throughput Synthesis Platforms

The synthesis of N-cyclopropylanilines, typically achieved via palladium-catalyzed Buchwald-Hartwig amination, is exceptionally well-suited for modern automated and high-throughput experimentation (HTE) platforms. researchgate.netacs.org These technologies replace the manual, sequential operations of traditional organic synthesis with robotic systems and data-driven algorithms, dramatically accelerating the discovery and optimization of new reactions and molecules. nih.govnih.gov

Future research will likely focus on integrating the synthesis of 4-bromo-N-cyclopropylaniline and its analogs into fully automated workflows. synplechem.com Robotic platforms, such as those equipped with capabilities for precise liquid and solid dispensing, temperature control, and parallel reaction execution, can be programmed to perform the necessary coupling reactions. scripps.educhemrxiv.org Such systems enable the rapid screening of hundreds of reaction conditions in parallel, allowing for the swift optimization of catalysts, ligands, bases, and solvents for the synthesis of complex aniline (B41778) derivatives. chemrxiv.org This approach can accelerate the creation of large libraries of N-cyclopropylaniline-based compounds for applications in drug discovery and materials science. chemrxiv.org

Table 1: Components of a Hypothetical Automated Platform for N-Cyclopropylaniline Synthesis

ComponentFunctionRelevance to this compound
Robotic Liquid/Solid Handler Dispenses precise amounts of aryl halides (e.g., 1,4-dibromobenzene), cyclopropylamine (B47189), solvents, and bases.Enables rapid setup of reaction arrays to test various substrate ratios and concentrations.
Parallel Reactor Block Heats and stirs multiple reactions simultaneously under controlled atmospheric conditions (e.g., nitrogen or argon).Facilitates high-throughput screening of reaction parameters like temperature and time.
Catalyst/Ligand Dispensing Unit Adds microgram-to-milligram quantities of palladium catalysts and phosphine (B1218219) ligands to each reactor.Allows for the screening of a large matrix of catalysts and ligands to identify the optimal combination for yield and purity.
Automated Analysis Integrates with LC-MS or GC-MS systems for automated sampling, quenching, and analysis of reaction progress and product formation.Provides real-time data for reaction optimization without manual intervention.
Data Processing Software Visualizes and analyzes large datasets to identify trends and optimal reaction conditions.Utilizes machine learning algorithms to predict the best conditions for synthesizing novel N-cyclopropylaniline derivatives.

Continuous Flow Chemistry Applications for Efficient Synthesis

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch synthesis, including enhanced safety, scalability, and process control. tcichemicals.com This technology is particularly promising for the synthesis of this compound, addressing many of the challenges associated with batch production.

The Buchwald-Hartwig amination, a key reaction for forming the N-cyclopropylaniline scaffold, has been successfully adapted to flow systems. chemrxiv.org A significant challenge in translating this chemistry to flow is the use of insoluble inorganic bases, which can precipitate and clog the narrow channels of flow reactors. Future research will likely capitalize on the use of soluble organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which form ionic liquid byproducts and ensure a homogeneous reaction mixture, thereby enabling stable, long-duration production runs. chemrxiv.org Furthermore, flow chemistry allows for precise control over reaction temperature and residence time, often leading to higher yields and purities by minimizing the formation of side products. mdpi.comnih.gov The improved heat transfer in microreactors also allows for the safe execution of highly exothermic reactions at temperatures exceeding the solvent's boiling point, potentially accelerating reaction rates significantly. tcichemicals.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for N-Aryl Amination

ParameterBatch SynthesisContinuous Flow Synthesis
Scalability Difficult; requires larger vessels and poses heat transfer challenges.Straightforward; achieved by extending run time ("scaling out").
Safety Higher risk due to large volumes of reagents and potential for thermal runaways.Inherently safer due to small reactor volume and superior heat dissipation. tcichemicals.com
Heat & Mass Transfer Often inefficient, leading to temperature gradients and potential side reactions.Highly efficient, ensuring uniform reaction conditions and higher product selectivity.
Reproducibility Can vary between batches due to differences in stirring and heating.Highly reproducible due to precise, computer-controlled parameters. tcichemicals.com
Process Control Limited control over reaction time and mixing at the molecular level.Precise control over residence time, temperature, and pressure.
Handling of Solids Can accommodate slurries and precipitates.Challenging; often requires homogeneous systems to prevent clogging. chemrxiv.org

Bio-Inspired Catalysis and Biocatalytic Transformations

The field of biocatalysis, which uses enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional synthetic methods. rjraap.com Future research into this compound chemistry is expected to explore the development of novel enzymatic routes for both its synthesis and subsequent modification.

One promising avenue is the regioselective bromination of N-cyclopropylaniline using halogenase enzymes. nih.gov Nature has evolved a diverse array of halogenases, such as flavin-dependent and heme-dependent enzymes, that can install halogen atoms onto aromatic rings with exquisite precision, often at positions that are difficult to access through conventional chemistry. frontiersin.orgmdpi.comescholarship.org Engineering a halogenase to accept N-cyclopropylaniline as a substrate could provide a direct, environmentally benign route to this compound under mild, aqueous conditions.

Conversely, biocatalysts could be developed for the synthesis of the core structure itself. While enzymes for N-cyclopropylation are not common, the principles of directed evolution could be applied to existing enzymes, such as aminotransferases or engineered cyclopropanating enzymes, to create novel biocatalysts for this transformation. nih.govnih.gov The development of multifunctional biocatalysts, where a single enzyme can perform multiple reaction steps, could further streamline the synthesis of complex derivatives. nih.gov

Table 3: Potential Biocatalytic Approaches for this compound Chemistry

ApproachEnzyme ClassPotential TransformationAdvantages
Regioselective Bromination Flavin-Dependent Halogenases (FDHs)N-Cyclopropylaniline → this compoundHigh regioselectivity (para-selective), mild aqueous conditions, avoids hazardous brominating agents. nih.gov
Regioselective Bromination Heme-Dependent HaloperoxidasesN-Cyclopropylaniline → this compoundUtilizes H₂O₂ and bromide salts, offering a green catalytic cycle. mdpi.com
Core Synthesis Engineered Cyclopropane (B1198618) SynthetasesAniline + Cyclopropane Precursor → N-CyclopropylanilinePotential for high stereoselectivity in the synthesis of chiral derivatives. nih.gov
Core Synthesis Directed Evolution of Amine Dehydrogenases4-Bromoaniline (B143363) + Cyclopropanone → this compoundReductive amination under mild conditions, expanding the toolkit of C-N bond formation.

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The most exciting future prospects for N-cyclopropylaniline chemistry lie in the exploration of its unique reactivity. Upon single-electron transfer (SET) oxidation, the N-cyclopropylaniline moiety forms a radical cation. mcneill-group.orgnih.gov This intermediate rapidly undergoes an irreversible, strain-releasing ring-opening of the cyclopropyl (B3062369) group to generate a highly reactive distonic radical cation—a species containing both a radical center and a cationic iminium group separated by an alkyl chain. acs.orgbeilstein-journals.orgnih.gov

This unique reactivity has been harnessed in visible-light photocatalysis and electrocatalysis to initiate novel [3+2] cycloaddition reactions with alkenes and alkynes. rsc.orgnih.gov In these transformations, the three-carbon backbone of the opened cyclopropane ring acts as a synthon that combines with the two-carbon π-system of the reaction partner to construct functionalized five-membered rings (cyclopentanes). researchgate.netchemrxiv.org This powerful, atom-economical method provides rapid access to complex molecular architectures that would be difficult to synthesize otherwise. acs.orgchemrxiv.org

Future work will undoubtedly expand the scope of this chemistry. Researchers will explore new classes of radical acceptors beyond simple alkenes, develop asymmetric versions of these cycloadditions using chiral catalysts, and investigate entirely new transformations initiated by the distonic radical cation intermediate. researchgate.net The 4-bromo substituent on the aniline ring can serve to modulate the electronic properties and redox potential of the starting material while also providing a synthetic handle for further elaboration of the complex products.

Table 4: Novel Transformations of N-Cyclopropylanilines via Radical Cation Intermediates

TransformationInitiatorReaction PartnerProduct Scaffold
[3+2] Annulation Visible-Light PhotocatalysisAlkenes (e.g., Styrenes)Substituted Cyclopentylamines nih.govnih.gov
[3+2] Annulation Electrocatalysis (Anodic Oxidation)AlkenesSubstituted Cyclopentylamines rsc.org
[3+2] Cycloaddition Visible-Light PhotocatalysisAlkynesDihydropyrrole Derivatives
Formal [3+2] Cycloaddition Direct Photoexcitation (UV)α,β-Unsaturated CarbonylsN-Arylaminocycloalkyl Compounds chemrxiv.orgchemrxiv.org
Intramolecular Cyclization Chemical or Electrochemical OxidationTethered π-SystemFused Bicyclic Amine Structures

Development of Next-Generation Functional Materials Based on N-Cyclopropylaniline Architectures

Aniline and its derivatives are fundamental components in a wide range of functional organic materials, including conductive polymers, hole-transporting materials for organic light-emitting diodes (OLEDs), and nonlinear optical materials. nih.govresearchgate.net The this compound scaffold is a promising, yet largely unexplored, building block for the next generation of such materials.

The 4-bromo substituent is a key feature, serving as a versatile reactive site for polymerization through cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig polycondensation. This allows for the incorporation of the N-cyclopropylaniline unit into the backbone of conjugated polymers. The electronic properties of the N-cyclopropylaniline moiety, influenced by the electron-donating amine and the unique steric profile of the cyclopropyl group, could lead to materials with tailored hole-transport capabilities, high thermal stability, and desirable solubility. nih.govnih.gov

Furthermore, the unique ring-opening reactivity of the cyclopropylamine group could be exploited as a novel mechanism for creating responsive or cross-linked materials. For example, a polymer containing N-cyclopropylaniline units could be designed to undergo irreversible cross-linking upon electrochemical or chemical oxidation, permanently altering its mechanical or electronic properties. This could lead to the development of new types of sensors, smart coatings, or materials for organic electronics. longdom.orgresearchgate.net

Table 5: Potential Functional Materials Incorporating this compound

Material ClassRole of this compoundPotential Application
Hole-Transporting Materials Core building block with tunable HOMO/LUMO levels.Organic Light-Emitting Diodes (OLEDs) nih.govresearchgate.net
Conjugated Polymers Monomer unit for polymerization via the bromo-substituent.Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs).
Responsive Materials Contains a latent reactive site (cyclopropyl ring) for oxidative cross-linking.Self-healing polymers, chemical sensors, smart coatings.
Nonlinear Optical (NLO) Materials Donor component in a Donor-π-Acceptor (D-π-A) chromophore.Optical switching, data storage. mdpi.com
Specialty Polymers & Coatings Monomer imparting rigidity and specific thermal properties. longdom.orgHigh-performance aerospace and electronic materials.

Q & A

Q. What are the recommended synthetic routes for 4-bromo-N-cyclopropylaniline, and how can reaction efficiency be optimized?

  • Methodological Answer : A plausible route involves nucleophilic aromatic substitution (NAS) between 4-bromo-1-fluoro-nitrobenzene and cyclopropylamine, followed by nitro group reduction. Alternatively, Buchwald-Hartwig amination could couple 4-bromoaniline derivatives with cyclopropane-containing reagents under palladium catalysis . Optimize reaction conditions (e.g., temperature: 80–100°C, solvent: DMF or toluene, catalyst: Pd(OAc)₂ with Xantphos) to enhance yields. Monitor progress via TLC or HPLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Combine multiple techniques:
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm cyclopropyl proton environments (δ ~0.5–1.5 ppm) and aromatic bromine-induced deshielding .
  • Mass Spectrometry : Use HRMS (ESI or EI) to verify molecular ion peaks (expected m/z: ~226 for C9_9H10_{10}BrN).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: dichloromethane/hexane) and analyze using ORTEP-III software .

Q. What are the critical considerations for handling and storing this compound?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation or moisture absorption. Use amber glass vials to avoid photodegradation. Conduct stability studies via accelerated aging (40°C/75% RH for 1 month) with HPLC monitoring .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the electronic and steric properties of this compound in coordination chemistry?

  • Methodological Answer : The cyclopropyl group introduces steric hindrance and electron-withdrawing effects due to its strained ring. In metal-ligand complexes (e.g., Pd or Cu), this affects binding geometry and catalytic activity. Compare coordination behavior with analogs (e.g., N-methyl or N-phenyl) via cyclic voltammetry and DFT calculations to quantify electronic effects .

Q. How can researchers resolve contradictory spectral data (e.g., unexpected 1H^1H-NMR splitting patterns) in this compound derivatives?

  • Methodological Answer :
  • Repeat Experiments : Ensure consistency in reaction conditions and purification.
  • Advanced NMR : Use 1H^1H-1H^1H COSY or NOESY to assign overlapping signals. For dynamic effects (e.g., restricted rotation), perform variable-temperature NMR (−40°C to 25°C) .
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian or ORCA) .

Q. What strategies are effective for incorporating this compound into supramolecular architectures?

  • Methodological Answer : Utilize its bromine atom for halogen bonding or Suzuki-Miyaura cross-coupling to build π-conjugated systems. For example, couple with boronic acids to generate biaryl motifs for MOFs or organic semiconductors. Monitor self-assembly via SEM and XRD .

Q. How can researchers assess the compound’s stability under catalytic reaction conditions?

  • Methodological Answer : Conduct stress testing:
  • Thermal Stability : TGA/DSC to determine decomposition thresholds.
  • Catalytic Compatibility : Expose to common catalysts (e.g., Pd/C, CuI) in refluxing solvents (e.g., THF, DMSO) and analyze degradation products via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.